2-碘-4-硝基苯甲酸甲酯

描述

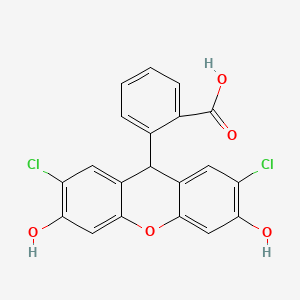

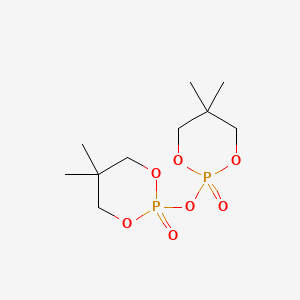

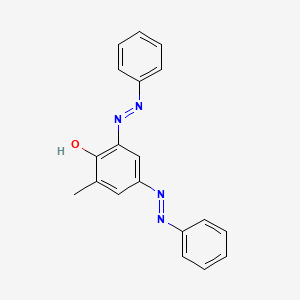

Methyl 2-iodo-4-nitrobenzoate is a chemical compound with the molecular formula C8H6INO4 . It has a molecular weight of 307.04 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for Methyl 2-iodo-4-nitrobenzoate is 1S/C8H6INO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

Methyl 2-iodo-4-nitrobenzoate is a solid compound . It has a molecular weight of 307.04 g/mol . The compound has a topological polar surface area of 72.1 Ų . It has a complexity of 240 .科学研究应用

1. 在硝基异香豆素合成中的应用

2-碘-4-硝基苯甲酸甲酯已用于硝基异香豆素的合成中。这个过程涉及与芳基炔基铜(I)试剂的反应,通过卡斯特罗-斯蒂芬斯偶联反应和原位铜催化的闭环反应,形成 3-芳基-5-硝基异香豆素。该方法与先前报道的类似 2-碘苯甲酸酯与炔烃环化的反应形成对比,表明存在不同的环化模式(Woon 等人,2006)。

2. 在溶解度研究中的作用

研究还集中于确定密切相关化学物质(如 2-甲基-3-硝基苯甲酸)在各种有机溶剂中的 Abraham 模型溶质描述符。这些研究对于预测类似化合物在其他有机溶剂中的溶解度至关重要,有助于更好地了解它们的物理和化学性质(Hart 等人,2017)。

3. 在有机化学教育中的应用

在教育领域,特别是在有机化学中,从类似化合物合成 4-氨基-3-硝基苯甲酸甲酯等衍生物被用作教学实验。此类实验展示了基本的化学反应,如费希尔酯化反应,有助于对有机合成的实际理解(Kam 等人,2020)。

4. 在分析化学中的纯度分析

已经开发出分析方法来测定与 2-碘-4-硝基苯甲酸甲酯密切相关的物质,如 2-甲基-3-硝基苯甲酸。这些方法,例如用重氮甲烷酯化后的气相色谱法,对于监测此类材料的纯度至关重要,这在研究和生产中都是必不可少的(Xue & Nan, 2002)。

5. 对晶体学的贡献

晶体学研究已经探索了与 2-碘-4-硝基苯甲酸甲酯在结构上相似的化合物,如 4-[(5-甲基-1H-吡唑-3-基)氨基]-3-硝基苯甲酸甲酯。这些研究提供了对分子排列和氢键等相互作用的见解,为晶体工程领域做出了重大贡献(Portilla 等人,2007)。

安全和危害

作用机制

Mode of Action

It is known that nitrobenzoates can undergo electrophilic aromatic substitution reactions . The nitro group is a meta-directing group, meaning it directs incoming electrophiles to the positions meta to itself on the benzene ring . .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a bbb permeant . . These properties could impact the bioavailability of the compound.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c . These conditions could potentially influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Methyl 2-iodo-4-nitrobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes that are involved in redox reactions, such as thiol oxidases. The nitro group in methyl 2-iodo-4-nitrobenzoate can undergo reduction, forming reactive intermediates that can interact with cysteine residues in proteins. This interaction can lead to the formation of covalent bonds, thereby modifying the protein’s structure and function .

Cellular Effects

Methyl 2-iodo-4-nitrobenzoate has been observed to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through covalent interactions. This compound can also impact gene expression by altering the activity of transcription factors. Additionally, methyl 2-iodo-4-nitrobenzoate can influence cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux .

Molecular Mechanism

The molecular mechanism of action of methyl 2-iodo-4-nitrobenzoate involves its interaction with biomolecules at the molecular level. The nitro group can undergo reduction to form reactive intermediates that can covalently bind to thiol groups in proteins. This binding can result in enzyme inhibition or activation, depending on the specific protein involved. Furthermore, methyl 2-iodo-4-nitrobenzoate can induce changes in gene expression by modifying transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2-iodo-4-nitrobenzoate can change over time. The compound is relatively stable under ambient conditions but can degrade under certain conditions, such as exposure to light or heat. Long-term exposure to methyl 2-iodo-4-nitrobenzoate can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of methyl 2-iodo-4-nitrobenzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. High doses of methyl 2-iodo-4-nitrobenzoate can be toxic, leading to adverse effects such as oxidative stress and cellular damage .

Metabolic Pathways

Methyl 2-iodo-4-nitrobenzoate is involved in various metabolic pathways. It can be metabolized by enzymes such as nitroreductases, which reduce the nitro group to an amino group. This reduction can lead to the formation of intermediates that enter other metabolic pathways, such as the tricarboxylic acid cycle. The compound can also affect metabolic flux by interacting with key metabolic enzymes .

Transport and Distribution

Within cells and tissues, methyl 2-iodo-4-nitrobenzoate is transported and distributed through various mechanisms. It can interact with transport proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can accumulate in specific cellular compartments, depending on its interactions with binding proteins .

Subcellular Localization

Methyl 2-iodo-4-nitrobenzoate exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s activity and function within the cell .

属性

IUPAC Name |

methyl 2-iodo-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAIRAIRCFXHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283240 | |

| Record name | methyl 2-iodo-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6326-42-7 | |

| Record name | 6326-42-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-iodo-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid, [[(1-methylethylidene)amino]oxy]-](/img/structure/B1593913.png)

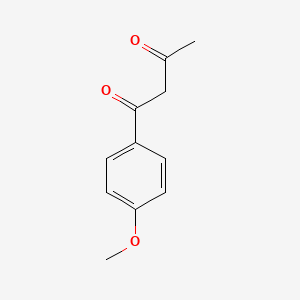

![Ethanone, 1-[4-(pentyloxy)phenyl]-](/img/structure/B1593914.png)

![Chromate(1-), [6-(amino-kappaN)-5-[[2-(hydroxy-kappaO)-4-nitrophenyl]azo-kappaN1]-1-naphthalenesulfonato(3-)]hydroxy-, sodium, (T-4)-](/img/structure/B1593922.png)